molecular formula C15H13N3O2S2 B2972541 N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034570-15-3

N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2972541
CAS No.: 2034570-15-3
M. Wt: 331.41
InChI Key: HNBJFVNLCUGUEX-UHFFFAOYSA-N
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Description

N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied in medicinal chemistry. This particular compound features a benzo[c][1,2,5]thiadiazole core, which is a versatile scaffold in drug design due to its ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an appropriate solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the benzo[c][1,2,5]thiadiazole core can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and benzo[c][1,2,5]thiadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the nitro group can yield corresponding amines.

Scientific Research Applications

N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Dibromobenzo[c][1,2,5]thiadiazole
  • 2,1,3-Benzothiadiazole
  • 4,7-Bis(2-bromo-5-thienyl)-2,1,3-benzothiadiazole
  • 5-Bromo-2,1,3-benzothiadiazole

Uniqueness

N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to the presence of the acetylthiophene moiety, which can enhance its biological activity and specificity. This structural feature distinguishes it from other benzo[c][1,2,5]thiadiazole derivatives and contributes to its potential as a versatile compound in various scientific applications .

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c1-9(19)14-5-3-11(21-14)6-7-16-15(20)10-2-4-12-13(8-10)18-22-17-12/h2-5,8H,6-7H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBJFVNLCUGUEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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